

The Versatile Scaffold: Ethyl Thiomorpholine-3-carboxylate in Medicinal Chemistry

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Compound of Interest

Compound Name: *Ethyl thiomorpholine-3-carboxylate*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl thiomorpholine-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse range of biologically active compounds. Its inherent structural features, including the thiomorpholine core, offer opportunities for creating molecules with favorable physicochemical properties for drug development. These notes provide an overview of its applications, particularly in the development of kinase inhibitors, and detail relevant experimental protocols.

Application in the Synthesis of PI3K Inhibitors

The thiomorpholine moiety is recognized as a "privileged scaffold" in medicinal chemistry, analogous to the widely used morpholine ring found in numerous approved drugs.^[1] The substitution of oxygen with sulfur in the morpholine ring alters physicochemical properties such as lipophilicity and metabolic stability, which can be fine-tuned in drug design.^[2] This scaffold has been successfully incorporated into inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical cascade that regulates cell proliferation, growth, and survival, and is often dysregulated in cancer.^{[1][3][4]}

Derivatives of thiomorpholine have shown significant potential as anticancer agents by inhibiting key signaling pathways.^[1] **Ethyl thiomorpholine-3-carboxylate** serves as a key starting material for the synthesis of N-substituted thiomorpholine-3-carboxamides, a common structural motif in many PI3K inhibitors. The ethyl ester group can be readily converted to a

carboxamide through aminolysis, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Quantitative Data on Thiomorpholine-Based Inhibitors

The following table summarizes the in vitro activity of various thiomorpholine derivatives, highlighting their potency against different PI3K isoforms and cancer cell lines.

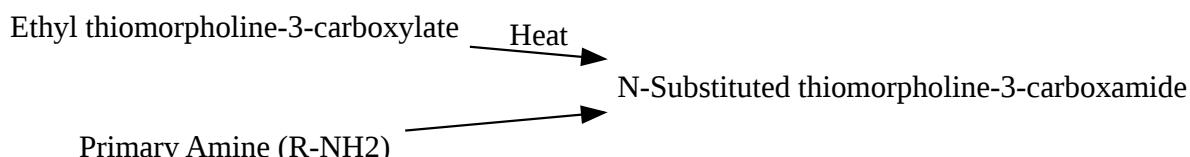
Compound ID	Target	IC50 (nM)	Cell Line	Antiproliferative IC50 (μ M)	Reference
ZSTK474 Analog 6b	PI3K α	3.7	-	-	[5]
PI3K β	-	-	-	[5]	
PI3K γ	14.6	-	-	[5]	
PI3K δ	-	-	-	[5]	
Compound 17p	PI3K α	31.8 \pm 4.1	A2780	-	[6]
PI3K δ	15.4 \pm 1.9	U87MG	-	[6]	
MCF7	-	[6]			
DU145	-	[6]			
Thiophene Carboxamide 2b	-	-	Hep3B	5.46	[7]
Thiophene Carboxamide 2e	-	-	Hep3B	12.58	[7]
Thiomorpholine Derivative 7f	M. tuberculosis	1.56 μ g/mL	-	-	[8]
Thiomorpholine Derivative 7p	M. tuberculosis	1.56 μ g/mL	-	-	[8]

Experimental Protocols

General Synthesis of N-Substituted Thiomorpholine-3-Carboxamides

This protocol describes a general method for the synthesis of thiomorpholine-3-carboxamide derivatives from **ethyl thiomorpholine-3-carboxylate**.

Reaction Scheme:



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Figure 1: General reaction for the synthesis of N-substituted thiomorpholine-3-carboxamides.

Materials:

- **Ethyl thiomorpholine-3-carboxylate** hydrochloride
- Desired primary amine
- Triethylamine (TEA) or other suitable base
- Anhydrous solvent (e.g., ethanol, DMF)
- Inert atmosphere (e.g., nitrogen or argon)

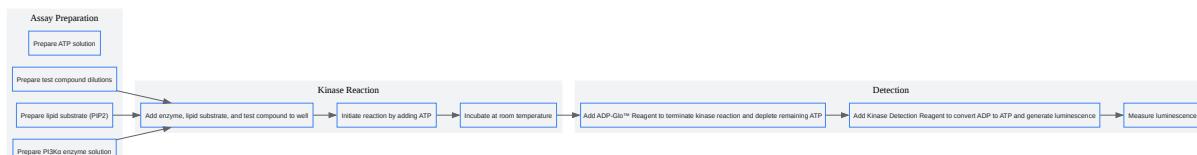
Procedure:

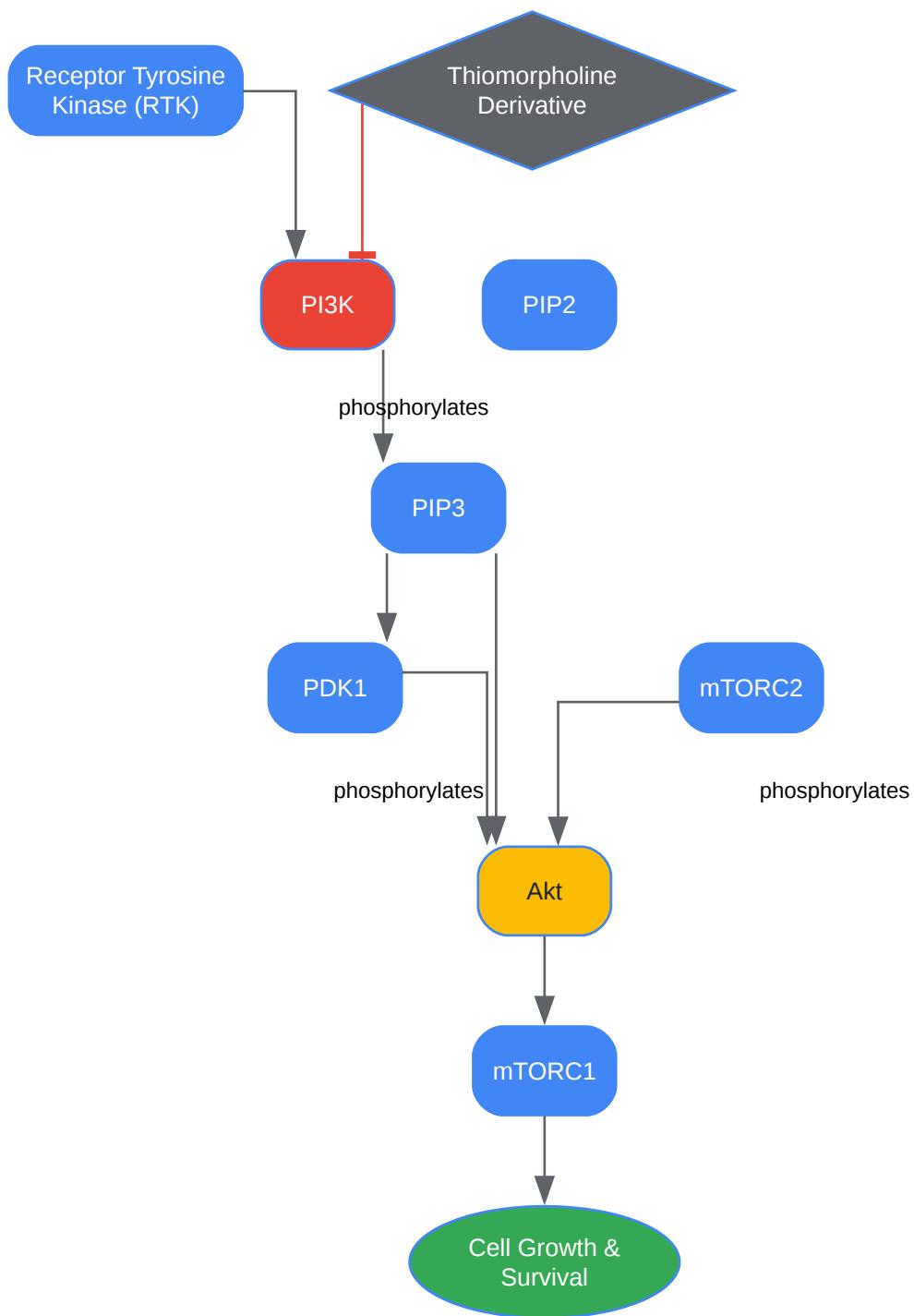
- To a solution of **ethyl thiomorpholine-3-carboxylate** hydrochloride in the chosen anhydrous solvent, add a slight excess of the primary amine (1.1-1.5 equivalents).
- Add a suitable base, such as triethylamine (2-3 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.
- Heat the reaction mixture to reflux under an inert atmosphere and monitor the progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-substituted thiomorpholine-3-carboxamide.[9][10]

In Vitro PI3K Alpha Enzymatic Assay

This protocol outlines a method to determine the inhibitory activity of synthesized compounds against the PI3K α isoform.



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